![molecular formula C10H23O4PS B14132240 Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate CAS No. 89222-51-5](/img/structure/B14132240.png)
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate typically involves the reaction of diethyl phosphite with appropriate alcohols or thiols under controlled conditions. One common method involves the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction process and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate involves its interaction with molecular targets such as enzymes and metal ions. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition occurs through the formation of stable complexes with the enzyme active sites, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonates such as diethyl phosphite, diethyl phosphonate, and various alkyl phosphonates .
Uniqueness
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct chemical properties and reactivity compared to other phosphonates . These functional groups enhance its potential for diverse applications in different fields.
Propiedades
Número CAS |
89222-51-5 |
|---|---|
Fórmula molecular |
C10H23O4PS |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-3-propan-2-ylsulfanylpropan-1-ol |
InChI |
InChI=1S/C10H23O4PS/c1-5-13-15(12,14-6-2)10(11)7-8-16-9(3)4/h9-11H,5-8H2,1-4H3 |
Clave InChI |
AERCKEZKQQWIJS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CCSC(C)C)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


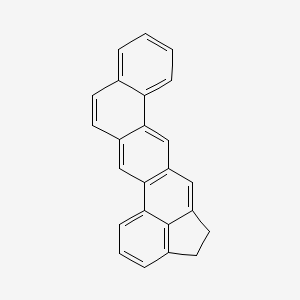

![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
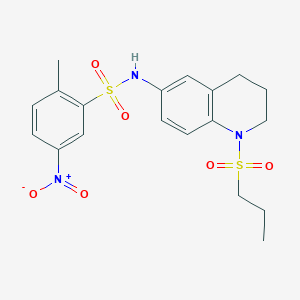

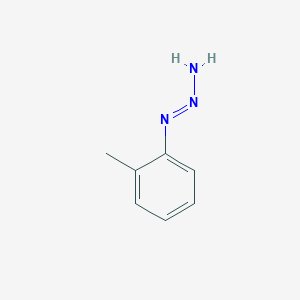
![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)
![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)
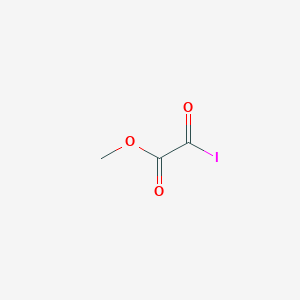
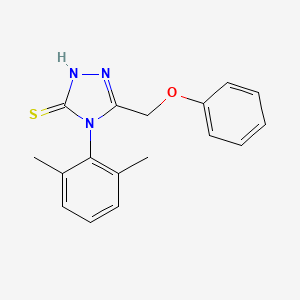

![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

